4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one
Description
This compound is a structurally complex nucleoside analog featuring a fused furo[3,2-f][1,3,5,2,4]trioxadisilocin core modified with tetraisopropyl groups and a 4-amino-substituted pyrimidin-2(1H)-one moiety. Its stereochemistry (6aR,8R,9R,9aS) is critical for its biological activity, as demonstrated in studies of similar siloxane-containing nucleosides used in RNA editing and antiviral research .
Properties
IUPAC Name |
4-amino-1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O6Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)24-10-9-17(22)23-21(24)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSXQNKDQMBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminopyrimidinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its siloxane backbone and substituent arrangement. Below is a detailed comparison with analogous derivatives:
Table 1: Key Structural and Functional Differences
Research Findings
Hydrogen Bonding vs. Lipophilicity :
- The target compound’s 9-hydroxy group enables interactions with RNA-editing enzymes (e.g., ADAR1), as shown in studies of analogous siloxane nucleosides used in RNA modification .
- In contrast, the 9-methoxy derivative (Table 1) exhibits reduced enzymatic activity due to weaker hydrogen bonding but improved blood-brain barrier penetration in preclinical models .
Metabolic Stability: The tetraisopropyl groups in the target compound reduce oxidative metabolism compared to non-siloxane nucleosides (e.g., ), as observed in microsomal stability assays . However, the 9-oxo derivative shows susceptibility to reduction by NADPH-dependent enzymes, limiting its in vivo utility.
Biological Activity: The 9-amino derivative demonstrated potent inhibition of viral polymerases (IC₅₀ = 0.2 μM) in cell-based assays, likely due to its ability to mimic adenosine triphosphate . The target compound’s 4-amino group enhances base-pairing specificity in RNA editing, with a 3.5-fold higher editing efficiency than its 2-thioxo analog .
Computational Similarity Analysis :
- Molecular similarity metrics (Tanimoto and Dice indices) indicate that the target compound shares >70% similarity with 9-methoxy and 9-oxo derivatives but <50% with traditional nucleosides (e.g., ) . This suggests divergent pharmacological profiles.
Biological Activity
The compound 4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure includes multiple isopropyl groups and a furotrioxadisilocin ring system. This article explores its biological activity based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H40N2O7Si2 |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione |
| InChI | InChI=1S/C21H40N2O7Si2/c1-12(2)31(13(3)4)27-11... |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic purposes:
Anticancer Activity
Studies have shown that compounds similar to 4-amino derivatives can inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For instance:
- Case Study : A study investigating the effects of pyrimidine derivatives on cancer cells indicated that certain modifications in the structure enhance cytotoxicity against various cancer types (e.g., breast and lung cancer) .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Compounds containing pyrimidine rings have been reported to inhibit pro-inflammatory cytokines.
- Research Finding : A study highlighted that analogs of pyrimidine derivatives reduced the expression of inflammatory markers in vitro .
The proposed mechanism involves interaction with specific enzymes or receptors in the body:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
Synthesis and Research Applications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Techniques include:
- Synthetic Routes : Utilizing strong bases and controlled temperatures to ensure stereochemistry .
This compound is also explored for its applications in:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
